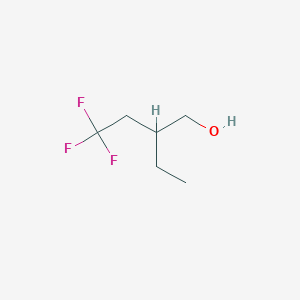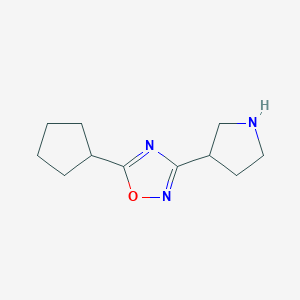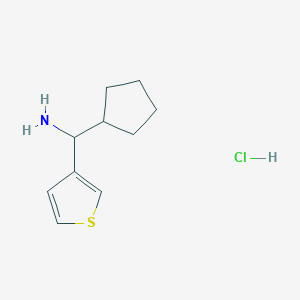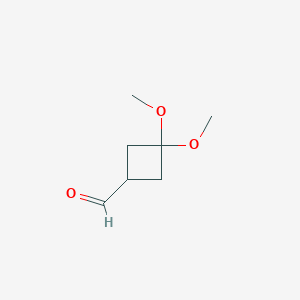
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid
Übersicht
Beschreibung
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid (3-CPF-4MPA) is an organoboronic acid that is widely used in a variety of scientific research applications. It is a widely studied compound due to its unique properties and its ability to form stable boronate ester linkages. The use of 3-CPF-4MPA has been found to be advantageous in a range of research areas, including organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compound Synthesis
Fluorinated compounds, such as those derived from fluorine-bearing boronic acids, are crucial in the synthesis of heterocyclic compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds are essential for developing new pharmaceuticals, agrochemicals, and materials due to the unique properties imparted by the fluorine atom, such as increased stability and lipophilicity (Shi, Wang, & Schlosser, 1996).
Fluorescence Quenching Studies
Boronic acid derivatives, including those with methoxy and fluoro substitutions, have been used in fluorescence quenching studies. Such research helps understand the interactions between these compounds and quenchers like aniline, contributing to the development of new fluorescent probes and sensors for various applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activity
Compounds structurally related to boronic acids, particularly those with fluoro substitutions, have been investigated for their antifungal properties against a variety of fungal strains. These studies are crucial for developing new antifungal agents, highlighting the potential of such compounds in addressing fungal resistance (Borys et al., 2019).
Supramolecular Chemistry
Boronic acids play a significant role in supramolecular chemistry, contributing to the design and synthesis of supramolecular assemblies. These compounds interact through O–H⋯N hydrogen bonds and other non-covalent interactions, forming structures with potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Catalysis and Material Science
Boronic acids are integral in catalysis, particularly in cross-coupling reactions that form C-C bonds, a cornerstone of organic synthesis. For instance, they have been used in Suzuki-Miyaura coupling reactions to create biologically active molecules and materials. This showcases the importance of boronic acids in synthesizing complex organic compounds and materials (Berthiol, Doucet, & Santelli, 2006).
Sugar Recognition and Sensing
Boronic acids, including fluorophore complexes, are pivotal in developing sensors for sugar recognition in aqueous solutions. This research is instrumental in medical diagnostics and analytical chemistry, enabling selective sugar detection and monitoring (Tong et al., 2001).
Eigenschaften
IUPAC Name |
(3-cyclopentyloxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4/c1-17-10-7-6-9(13(15)16)11(14)12(10)18-8-4-2-3-5-8/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJNVXNRARWEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2-fluoro-4-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)






![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)


